molecular formula C20H19N5O4S B11701109 4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide

4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11701109
M. Wt: 425.5 g/mol
InChI Key: IZMZUBDZKPYSKH-CIAFOILYSA-N
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Description

4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzylidene hydrazino group and a thiadiazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl isothiocyanate to form the thiadiazole ring. Finally, the resulting compound is coupled with 4-methoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone group can be reduced to form hydrazine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the hydrazone group can produce hydrazine derivatives.

Scientific Research Applications

4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, inhibiting the activity of the target molecule. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 4-methoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 4-ethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it more effective in certain applications compared to similar compounds without the thiadiazole ring.

Properties

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

4-methoxy-N-[5-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H19N5O4S/c1-28-15-9-7-13(8-10-15)19(27)22-20-25-24-18(30-20)11-17(26)23-21-12-14-5-3-4-6-16(14)29-2/h3-10,12H,11H2,1-2H3,(H,23,26)(H,22,25,27)/b21-12+

InChI Key

IZMZUBDZKPYSKH-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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